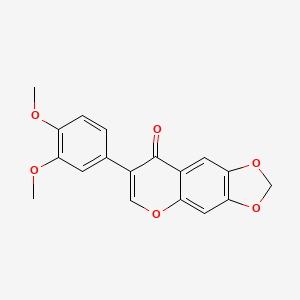
3',4'-Dimethoxy-6,7-methylenedioxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is a methoxyisoflavone, a type of isoflavonoid. Isoflavonoids are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This compound is known for its potential biological activities and is of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone typically involves the use of methoxy-substituted phenyl derivatives and dioxolochromenone structures. The synthetic route may include steps such as methylation, cyclization, and methylenedioxy bridge formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced isoflavonoid derivatives.
Substitution: Replacement of functional groups, such as methoxy groups, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoflavonoids, while reduction may produce dihydroisoflavonoids. Substitution reactions can lead to a variety of functionalized isoflavonoid derivatives.
Scientific Research Applications
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of methoxyisoflavones.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory and metabolic pathways.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone include:
- 5,3’-Dihydroxy-4’,5’-dimethoxy-6,7-methylenedioxyisoflavone
- 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone
Uniqueness
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylenedioxy groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
61243-76-3 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-4-3-10(5-15(13)21-2)12-8-22-14-7-17-16(23-9-24-17)6-11(14)18(12)19/h3-8H,9H2,1-2H3 |
InChI Key |
CDJXBUDOGYLTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC4=C(C=C3C2=O)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















